Vinyllithium
Overview
Description
Vinyllithium is an organolithium compound with the formula LiC2H3 . It is a colorless or white solid, mainly encountered as a solution in tetrahydrofuran (THF) . It is used as a reagent in the synthesis of organic compounds, especially for vinylations .
Synthesis Analysis
Vinyllithium is prepared by lithium-halogen exchange reactions . A halide-free route involves the reaction of tetravinyltin with butyllithium . The reaction of ethylene and lithium yields vinyl lithium and lithium hydride, along with other organolithium compounds . Vinyllithiums can also be effectively generated by bromine-lithium exchange reaction of vinyl bromides with one equivalent of s-BuLi in a flow microreactor system .Molecular Structure Analysis
Like most organolithium compounds, vinyllithium crystallizes from THF as a cluster compound in a cubane-type cluster . The molecular formula of Vinyllithium is C2H3Li, with an average mass of 33.986 Da and a monoisotopic mass of 34.039478 Da .Chemical Reactions Analysis
Vinyllithium is used to install vinyl groups on metal-based reagents, i.e., vinylations . It is a precursor to vinylsilanes, vinylcuprates, and vinylstannanes . It adds to ketones compounds to give allylic alcohols . Vinylmagnesium bromide is often used in place of vinyllithium .Physical And Chemical Properties Analysis
Vinyllithium is a colorless or white solid . It is mainly encountered as a solution in tetrahydrofuran (THF) . The chemical formula of Vinyllithium is C2H3Li .Scientific Research Applications
Generation and Reaction of Vinyllithium in Microreactor Systems : Vinyllithium is effectively generated via a bromine-lithium exchange reaction of vinyl bromides. This process is enhanced in a flow microreactor system, leading to good yields of corresponding vinyl compounds (Nagaki et al., 2012).
Dynamic Behavior and NMR Analysis : Vinyllithium exhibits dynamic behavior in tetrahydrofuran solution, showing an equilibrium between its tetramer and dimer forms. This dynamic nature is further analyzed through NMR spin-spin coupling constants (Bauer & Griesinger, 1993).
Preparation via Transmetalation Reaction : Vinyllithium can be prepared through a transmetalation reaction between phenyllithium and tetravinyltin, yielding good results and highlighting its stability in ether and tetrahydrofuran solutions (Seyferth & Weiner, 1961).
Use in Synthesis of α-Trifluoromethylamides : Vinyllithium is used in the synthesis of α-trifluoromethylamides, demonstrating its utility in creating complex organic compounds (Nagaki et al., 2014).
Crystal Structure Analysis : The crystal structure of a vinyllithium-tetrahydrofuran solvate was examined, providing insights into its solid-state form and solution behavior (Bauer & Hampel, 1992).
Interaction with Transition Metals : Vinyllithium reacts with titanium, zirconium, and hafnium tetrahalides, leading to the formation of butadiene and other complexes. This highlights its potential in organometallic chemistry (Beckhaus & Thiele, 1986).
Synthesis of Conjugated Bis-exocyclic 1,3-Dienes : Vinyllithium is used in the synthesis of conjugated bis-exocyclic 1,3-dienes, showcasing its versatility in creating polycyclic materials (Bailey et al., 1996).
Direct Formation from Vinyl Chloride : Research on the direct formation of vinyllithium from vinyl chloride and lithium metal in tetrahydrofuran has been conducted, exploring optimal conditions for its preparation (Smith, 1974).
Stereoselective Addition to Carbonyl Compounds : Vinyllithium is used for stereoselective addition to prochiral carbonyl compounds, leading to the formation of (Z)-olefins and demonstrating its utility in stereoselective synthesis (Mahler & Braun, 1987).
Applications in Polymer and Biomedical Fields : Vinyl polymers, including those derived from vinyllithium, are used in various applications such as medicine, microelectronics, and environmental protection. Their degradability and versatility make them suitable for these fields (Delplace & Nicolas, 2015).
Safety And Hazards
Vinyllithium is pyrophoric . It is highly reactive and sometimes pyrophoric . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
properties
IUPAC Name |
lithium;ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSTXVAUZZDMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=[CH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238670 | |
Record name | Vinyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyllithium | |
CAS RN |
917-57-7 | |
Record name | Vinyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyllithium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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